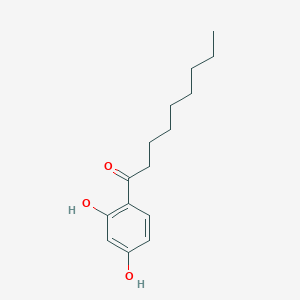![molecular formula C5H4ClN5 B14688594 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine CAS No. 30152-90-0](/img/structure/B14688594.png)
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of heterocyclic compounds known as tetrazolopyrimidines. These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyrimidine ring. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at elevated temperatures (150–160°C). This reaction proceeds through a three-component mechanism, resulting in the formation of the desired tetrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Cyclization Reactions: The tetrazole ring can undergo cyclization with other reagents, resulting in the formation of complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another heterocyclic compound with a similar fused ring system but different substituents.
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: A compound with two methyl groups instead of one chlorine and one methyl group.
5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines: Compounds with arylvinyl groups instead of chlorine and methyl groups.
Uniqueness
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
30152-90-0 |
|---|---|
Fórmula molecular |
C5H4ClN5 |
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
5-chloro-7-methyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H4ClN5/c1-3-2-4(6)7-5-8-9-10-11(3)5/h2H,1H3 |
Clave InChI |
XDEIIMJSGCAJSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=NN12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


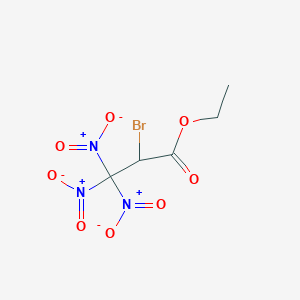
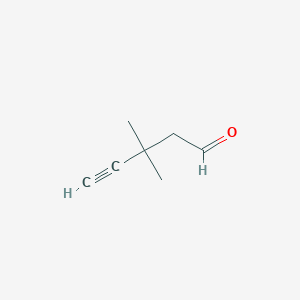

![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
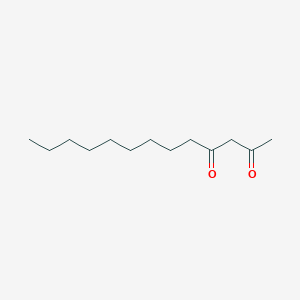
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
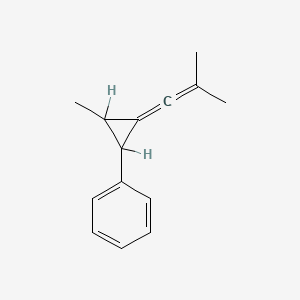
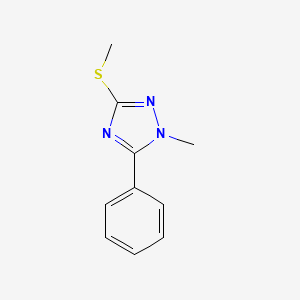

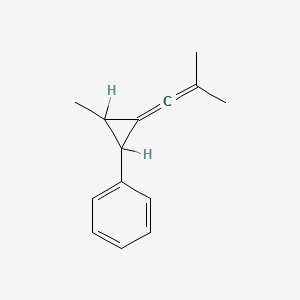

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

